
N-(5-bromopyridin-3-yl)acetamide
Overview
Description
N-(5-bromopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acetamide group at the 3-position. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-3-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-amino-5-bromopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for about 17 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Suzuki Coupling: Typically involves palladium catalysts and arylboronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
N-(5-bromopyridin-3-yl)acetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The specific mechanism of action for N-(5-bromopyridin-3-yl)acetamide depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)acetamide
- N-(5-bromopyridin-4-yl)acetamide
- N-(5-chloropyridin-3-yl)acetamide
Uniqueness
N-(5-bromopyridin-3-yl)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
N-(5-Bromopyridin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing from diverse research findings and case studies.
Synthesis of this compound
This compound can be synthesized through various methods involving the reaction of 5-bromopyridine with acetic anhydride or acetyl chloride in the presence of a base. The reaction typically yields high purity and good yields, making it suitable for further biological evaluations.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In a study assessing its cytotoxic effects on various cancer cell lines, it was found to inhibit cell proliferation effectively. For instance, the compound demonstrated an IC50 value of 27.1 µM against the MDA-MB-231 breast cancer cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like sorafenib, which has an IC50 of 5.2 µM against the same cell line .
Table 1: Cytotoxic Activity of this compound
This selectivity towards cancer cells over normal cells suggests that this compound could be developed as a lead compound for anticancer drug design.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on its efficacy against various bacterial strains, it showed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antibacterial activity than conventional antibiotics like rifampicin .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Inhibition (%) | Target Bacteria | Reference |
---|---|---|---|
Derivative 2f | 90.95 | E. coli | |
Derivative 2g | 83.76 | E. coli | |
Rifampicin | - | Control |
The biological activity of this compound is thought to be linked to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may bind effectively to protein targets associated with cancer progression and microbial resistance mechanisms .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at the pyridine ring or the acetamide group can significantly alter its efficacy and selectivity:
- Halogen Substitution : The presence of bromine enhances lipophilicity, potentially increasing membrane permeability.
- Amide Functionality : The acetamide group is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.
- Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce side effects.
Q & A
Q. Basic: What are the common synthetic routes for N-(5-bromopyridin-3-yl)acetamide, and how are reaction conditions optimized?
Answer:
A widely reported method involves coupling 5-bromo-nicotinic acid derivatives with acetamide precursors. For example, 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide can react with Grignard reagents (e.g., cyclopropylmagnesium bromide) to form intermediates, followed by acetylation . Optimization often employs microwave-assisted synthesis (150°C, 40 min) with a solid catalyst (e.g., SiliaCat DPP-Pd) and a base (K₂CO₃) in dioxane/water . Key parameters include solvent polarity, catalyst loading, and temperature control to minimize side reactions.
Q. Basic: How is the crystal structure of this compound characterized, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound (N-(5-bromopyridin-2-yl)acetamide) crystallizes in a triclinic system (space group P1) with cell parameters a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å, and angles α = 82.127°, β = 86.897°, γ = 85.932° . Data collection uses a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonding networks and planarity of the pyridine-acetamide moiety are critical for stability and intermolecular interactions .
Q. Basic: What analytical techniques are used to verify the purity and identity of this compound?
Answer:
- HPLC : Purity assessment (>95% by HLC) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 3-acetyl-5-bromopyridine from 5-acetyl-2-bromopyridine isomers) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 215.06 g/mol for C₇H₇BrN₂O) .
- Elemental Analysis : Matches calculated C/H/N/Br ratios .
Q. Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing Suzuki-Miyaura coupling reactivity . Molecular docking studies (e.g., with palladium catalysts) model transition states to optimize ligand-catalyst interactions . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G**) .
Q. Advanced: How should researchers address discrepancies in reported melting points or spectral data for this compound?
Answer:
- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., solvent, heating rate).
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated analogs) .
- Crystallization Solvent Effects : Compare DSC data from different solvents (e.g., ethanol vs. DMSO) .
- Cross-Validate Data : Compare with structurally similar compounds (e.g., N-(5-bromopyridin-3-yl)pivalamide, CAS 873302-39-7) .
Q. Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromopyridine moiety.
- Moisture Control : Use desiccants (silica gel) due to acetamide hygroscopicity .
- Temperature : Long-term storage at –20°C; short-term at 4°C .
- Decomposition Signs : Yellowing indicates bromine displacement; verify via TLC .
Q. Advanced: What strategies mitigate palladium contamination in catalytic reactions involving this compound?
Answer:
- Solid Catalysts : SiliaCat DPP-Pd reduces leaching, enabling direct use of crude products without Pd removal .
- Chelating Resins : Post-reaction treatment with QuadraSil® MP or SiliaBond® Thiourea scavenges residual Pd .
- ICP-MS Analysis : Quantify Pd levels (<10 ppm) to meet pharmaceutical standards .
Q. Basic: How is the bromine atom’s position (3- vs. 5-pyridinyl) confirmed in synthetic intermediates?
Answer:
- NOESY NMR : Correlates spatial proximity of bromine to adjacent protons.
- X-ray Crystallography : Unambiguously assigns substitution patterns (e.g., bond lengths: C-Br ≈ 1.89 Å) .
- IR Spectroscopy : C-Br stretching vibrations (~560 cm⁻¹) differ between regioisomers .
Q. Advanced: What mechanistic insights explain the compound’s selectivity in nucleophilic aromatic substitution (SNAr)?
Answer:
- Activation Energy : Bromine’s meta-directing effect lowers activation energy for substitution at the 5-position .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, while protic solvents (MeOH) favor elimination .
- Kinetic Studies : Monitor reaction progress via in-situ Raman spectroscopy to identify rate-determining steps .
Q. Advanced: How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Dose-Response Curves : Test across a wider concentration range (nM–μM) to identify non-linear effects.
- Metabolite Screening : Use HPLC-MS to detect degradation products that may interfere with assays .
- Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HepG2) to account for target expression variability .
Q. Basic: What are the safety and handling protocols for this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (irritant) .
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .
Q. Advanced: How do steric and electronic effects influence the compound’s reactivity in multicomponent reactions?
Answer:
- Steric Maps : Calculate using molecular dynamics (e.g., PyMol) to identify hindered sites (e.g., acetamide’s methyl group) .
- Hammett Constants : σₚ values for substituents predict electron density shifts (Br: σₚ = +0.23) .
- Competition Experiments : Compare reaction rates with analogs (e.g., N-(5-chloropyridin-3-yl)acetamide) to isolate electronic effects .
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHKIAWCLFFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595238 | |
Record name | N-(5-Bromopyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-46-1 | |
Record name | N-(5-Bromo-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromopyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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